![molecular formula C7H8N2O2 B1319222 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid CAS No. 1006959-18-7](/img/structure/B1319222.png)
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (3-MPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in various biochemical and physiological studies, as well as in various laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyrazole Derivatives : Pyrazole-1H-4-yl-acrylic acids are prepared from pyrazole-1H-4-carbaldehydes, which are then transformed into various propanoic acids using economical and effective methods (Deepa et al., 2012).
- Production of Acrylic Acid Derivatives : Novel acrylic acid derivatives are synthesized through specific hydrolysis processes, with their structures established by spectral data (Kaushik et al., 2011).
- Modification of Hydrogels : Radiation-induced hydrogels are modified with various amines, including pyrazole derivatives, enhancing their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).
- Insecticidal Applications : The compound is used in developing insecticidal candidates, demonstrating its utility in agricultural sciences (Yang et al., 2019).
Pharmaceutical and Biological Applications
- Antimicrobial Properties : Synthesized compounds with pyrazole structures show promising biological activities, suggesting potential in pharmaceutical applications for treating infections (Kumar, 2022).
- Caspase-3 Inhibitory Activity : Novel pyrazolene derivatives exhibit potent inhibitory activity on caspase-3, an enzyme involved in apoptosis, indicating potential in cancer research (Kravchenko et al., 2005).
Material Science and Engineering
- Molecular Engineering for Solar Cells : Organic sensitizers containing pyrazole structures are engineered for solar cell applications, demonstrating the compound's role in renewable energy technologies (Kim et al., 2006).
Corrosion Prevention
- Iron Surface Protection : Self-assembled films derived from pyrazole-acrylic acids are used to protect iron surfaces against corrosion, indicating applications in material protection and maintenance (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid, also known as (2-Methyl-2H-pyrazol-3-yl)acrylic acid, are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to interact with various biochemical pathways in different contexts
Pharmacokinetics
It’s crucial to understand these properties to predict the compound’s behavior in the body .
properties
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMCGVRZSZMFDQ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1899946-14-5 | |
Record name | (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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